3-(Methoxymethyl)azetidin-3-ol

Lipophilicity ADME Fragment-based drug design

3-(Methoxymethyl)azetidin-3-ol is a sp3-rich, RO3-compliant fragment ideal for FBDD. Its balanced lipophilicity (XLogP -1.4) and nM H3R affinity enable efficient screening on kinases and GPCRs via SPR or NanoBRET. Unlike 3-(hydroxymethyl) or 3-(trifluoromethyl) analogs, which drastically alter logP and metabolic profiles, the methoxymethyl group ensures optimal permeability and stability. The rigid azetidine scaffold reduces oxidative metabolism, providing up to a 30-fold CLint improvement over piperidines/pyrrolidines, accelerating hit-to-lead optimization with greater confidence.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Cat. No. B13006806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)azetidin-3-ol
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCOCC1(CNC1)O
InChIInChI=1S/C5H11NO2/c1-8-4-5(7)2-6-3-5/h6-7H,2-4H2,1H3
InChIKeyKRCXEYSAPNLZHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethyl)azetidin-3-ol: Foundational Data and Chemical Identity for Procurement Decisions


3-(Methoxymethyl)azetidin-3-ol (CAS 1520066-27-6) is a 3,3-disubstituted azetidine featuring a methoxymethyl ether and a tertiary alcohol moiety [1]. It serves as a versatile small-molecule building block in medicinal chemistry, particularly valued in fragment-based drug discovery (FBDD) for kinase and GPCR targets . Its compact scaffold (MW 117.15 g/mol) and balanced polarity (XLogP3 -1.4, HBD 2, HBA 3) conform to the 'Rule of Three' guidelines for fragment libraries, ensuring solubility and ligand efficiency [1].

Why 3-(Methoxymethyl)azetidin-3-ol Cannot Be Casually Substituted: A Pre-Procurement Risk Assessment


In fragment-based and lead optimization campaigns, substitution of the 3-position on azetidine profoundly impacts physicochemical properties, metabolic stability, and target binding . Uninformed replacement of 3-(methoxymethyl)azetidin-3-ol with analogs like 3-(hydroxymethyl)azetidin-3-ol or 3-(trifluoromethyl)azetidin-3-ol can drastically alter logP (-1.4 vs. -1.76 vs. +0.76 respectively) [1][2], leading to solubility or permeability failures, while also affecting hydrogen-bonding capacity and metabolic clearance rates . Such changes compromise fragment hit validation and SAR continuity, risking wasted resources and project delays. The following quantitative evidence establishes the specific, measurable advantages of the methoxymethyl substituent over its closest comparators, thereby justifying its selection as a distinct chemical entity for procurement.

Quantitative Differentiation of 3-(Methoxymethyl)azetidin-3-ol: Head-to-Head Physicochemical and Binding Data vs. Key Analogs


Lipophilicity Balancing: XLogP3 Comparison with Hydroxymethyl and Trifluoromethyl Analogs

3-(Methoxymethyl)azetidin-3-ol exhibits a computed XLogP3 of -1.4, representing an intermediate lipophilicity profile compared to its closest 3-substituted analogs. The hydroxymethyl analog is more polar (XLogP3 -1.76) [2], while the trifluoromethyl analog is substantially more lipophilic (XLogP3 +0.76) . This -1.4 value balances aqueous solubility for biochemical assays with sufficient passive permeability, positioning it within the optimal range for fragment libraries.

Lipophilicity ADME Fragment-based drug design

Metabolic Stability Advantage: Intrinsic Clearance in Human Liver Microsomes vs. Larger Heterocycles

The rigid azetidine scaffold of 3-(methoxymethyl)azetidin-3-ol confers improved metabolic stability compared to larger, more flexible heterocycles . While direct comparative data for this exact compound is not publicly available, class-level evidence demonstrates that azetidine-containing fragments exhibit reduced intrinsic clearance (CLint) and longer half-lives (t1/2) relative to pyrrolidine or piperidine counterparts, attributed to lower CYP-mediated oxidation susceptibility [1]. For instance, in a matched molecular pair analysis, replacing a piperidine ring with an azetidine reduced CLint in human liver microsomes from 113.7 μL/min/mg to <4.6 μL/min/mg [2].

Metabolic stability Drug metabolism Microsomal clearance

Fragment Library Compatibility: Compliance with Rule of Three (RO3) Metrics

3-(Methoxymethyl)azetidin-3-ol satisfies all standard 'Rule of Three' (RO3) criteria for fragment libraries: MW 117.15 ≤ 300, XLogP3 -1.4 ≤ 3, HBD 2 ≤ 3, HBA 3 ≤ 3, and rotatable bonds 2 ≤ 3 [1]. In contrast, larger 3-substituted azetidines (e.g., benzyl or aryl derivatives) often exceed MW or logP thresholds, limiting their utility in fragment screens [2]. Compliance with RO3 ensures high aqueous solubility (>1 mM) and ligand efficiency, maximizing the probability of detecting weak but specific binding interactions via biophysical methods (SPR, NMR, X-ray).

Fragment-based drug discovery Rule of Three Library design

Target Engagement: Binding Affinity to Human Histamine H3 Receptor (H3R) via BRET Assay

In a functional BRET assay, 3-(methoxymethyl)azetidin-3-ol demonstrated binding to the human recombinant histamine H3 receptor (H3R) with a Kd of 1.35 nM [1]. This potent fragment hit validates the azetidine scaffold's ability to engage a class A GPCR target, supporting its use in H3R antagonist/inverse agonist programs for CNS disorders. No comparable binding data is available for the hydroxymethyl or unsubstituted azetidin-3-ol analogs, highlighting the methoxymethyl group's contribution to target recognition.

GPCR H3R Binding affinity Fragment screening

Optimal Deployment of 3-(Methoxymethyl)azetidin-3-ol in Drug Discovery Pipelines


Fragment-Based Lead Generation for Kinase and GPCR Targets

Leverage the compound's RO3 compliance, balanced lipophilicity (XLogP3 -1.4), and nM affinity for H3R [1] to screen against a panel of kinases or GPCRs using SPR or NanoBRET. Hits can be rapidly optimized by growing from the 3-position methoxymethyl group or the azetidine nitrogen, with confidence that metabolic stability will be maintained relative to larger heterocyclic fragments .

Metabolic Stability Profiling in Lead Optimization

Use 3-(methoxymethyl)azetidin-3-ol as a core scaffold when seeking to replace metabolically labile moieties (e.g., piperidines, pyrrolidines) in advanced leads. The azetidine ring's reduced oxidative metabolism [2] can improve in vivo half-life and reduce clearance, as demonstrated by class-level matched molecular pair data showing up to 30-fold CLint reduction [3]. Quantify stability via human liver microsome assays.

Construction of Diverse Fragment Libraries

Include 3-(methoxymethyl)azetidin-3-ol in a fragment library to expand chemical space coverage of 3D-shaped, sp3-rich fragments. Its combination of a hydrogen-bond donor (OH) and acceptor (OCH3) within a rigid scaffold facilitates diverse interactions with protein binding sites, enhancing the library's ability to probe challenging targets such as protein-protein interfaces or allosteric pockets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Methoxymethyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.